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Compound of Interest

Compound Name:
(R)-N-Fmoc-piperidine-2-

carboxylic acid

Cat. No.: B1311144 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
(R)-N-Fmoc-piperidine-2-carboxylic acid, also known as Fmoc-D-pipecolic acid, is a chiral,

non-proteinogenic amino acid derivative widely utilized as a building block in peptide synthesis.

Its rigid piperidine ring structure imparts conformational constraints on peptide backbones,

making it a valuable tool for designing peptidomimetics, modulating biological activity, and

enhancing metabolic stability. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the

secondary amine allows for its seamless integration into standard solid-phase peptide

synthesis (SPPS) protocols. This guide provides a comprehensive overview of its chemical

properties, synthesis, and detailed protocols for its application in peptide synthesis.

Physicochemical Properties
(R)-N-Fmoc-piperidine-2-carboxylic acid is typically supplied as a white to off-white powder.

Its key physicochemical properties are summarized in the table below for easy reference and

comparison.
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Property Value Reference(s)

Chemical Formula C₂₁H₂₁NO₄ [1]

Molecular Weight 351.40 g/mol [1]

CAS Number 101555-63-9 [1]

Appearance Powder [1]

Melting Point 154-158 °C [1]

Assay ≥97% [1]

Storage Temperature 2-8°C [1]

Synonyms Fmoc-D-pipecolic acid [1]

InChI Key
CKLAZLINARHOTG-

LJQANCHMSA-N
[1]

SMILES String

OC(=O)

[C@H]1CCCCN1C(=O)OCC2c

3ccccc3-c4ccccc24

[1]

Structural Formula
The structural formula of (R)-N-Fmoc-piperidine-2-carboxylic acid is characterized by a

piperidine ring with a carboxylic acid functional group at the 2-position, where the stereocenter

has an (R) configuration. The nitrogen atom of the piperidine ring is protected by a

fluorenylmethyloxycarbonyl (Fmoc) group.

Caption: 2D Structural representation of (R)-N-Fmoc-piperidine-2-carboxylic acid.

Spectroscopic Data (Predicted)
While experimental spectra for this specific compound are not readily available in public

databases, the expected spectroscopic signatures can be predicted based on its functional

groups.
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Spectroscopy Expected Peaks

¹H NMR

Signals corresponding to the protons of the

piperidine ring (typically in the 1.5-3.5 ppm

range), a signal for the alpha-proton adjacent to

the carboxyl group, and characteristic signals for

the Fmoc protecting group (in the aromatic

region, ~7.2-7.8 ppm, and the aliphatic protons

of the fluorenyl group). The carboxylic acid

proton would appear as a broad singlet at a

downfield chemical shift (>10 ppm).

¹³C NMR

A signal for the carboxylic carbon (~170-185

ppm), signals for the carbons of the piperidine

ring, and distinct signals for the carbons of the

Fmoc group.

Infrared (IR)

A broad O-H stretch from the carboxylic acid

(~2500-3300 cm⁻¹), a strong C=O stretch from

the carboxylic acid (~1710-1760 cm⁻¹), and a

C=O stretch from the Fmoc carbamate group.

Mass Spectrometry

The molecular ion peak [M]+ should be

observable. Common fragmentation patterns

would include the loss of the Fmoc group, CO₂,

and fragmentation of the piperidine ring.

Synthesis Protocol
(R)-N-Fmoc-piperidine-2-carboxylic acid is typically synthesized from its corresponding

unprotected amino acid, (R)-piperidine-2-carboxylic acid (D-pipecolic acid). A general

experimental protocol for the Fmoc protection is as follows:

(R)-piperidine-2-carboxylic acid is dissolved in an aqueous solution of a suitable base, such

as sodium carbonate or sodium bicarbonate, to deprotonate the carboxylic acid and

secondary amine.

The solution is cooled in an ice bath.
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Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu), dissolved in an organic solvent

like dioxane or acetone, is added dropwise to the cooled solution with vigorous stirring.

The reaction mixture is allowed to warm to room temperature and stirred for several hours to

overnight.

The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the

starting material.

Upon completion, the reaction mixture is acidified with a dilute acid (e.g., HCl) to protonate

the carboxylic acid, leading to the precipitation of the product.

The crude product is collected by filtration, washed with water, and then purified by

recrystallization or column chromatography to yield pure (R)-N-Fmoc-piperidine-2-
carboxylic acid.

Application in Solid-Phase Peptide Synthesis
(SPPS)
The primary application of (R)-N-Fmoc-piperidine-2-carboxylic acid is in Fmoc-based solid-

phase peptide synthesis (SPPS).[1] It is used to introduce a conformationally constrained

residue into a peptide sequence.

General Workflow for SPPS
The following diagram illustrates the key steps in a typical SPPS cycle involving the coupling of

an Fmoc-protected amino acid like (R)-N-Fmoc-piperidine-2-carboxylic acid.
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Caption: General workflow for a single cycle of solid-phase peptide synthesis.

Detailed Experimental Protocol for Manual SPPS

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1311144?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1311144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol is a representative example for the manual coupling of (R)-N-Fmoc-piperidine-2-
carboxylic acid onto a resin with a free amine.

Materials:

Resin with a free N-terminal amine (e.g., Rink Amide resin)

(R)-N-Fmoc-piperidine-2-carboxylic acid

N,N'-Diisopropylcarbodiimide (DIC) or HCTU/HATU

1-Hydroxybenzotriazole (HOBt) or OxymaPure®

N,N-Diisopropylethylamine (DIPEA)

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

DMF, Dichloromethane (DCM)

Reaction vessel with a frit

Protocol:

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

Fmoc Deprotection:

Drain the DMF from the swollen resin.

Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.

Drain the solution.

Repeat the piperidine treatment for another 10-20 minutes.

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces

of piperidine.

Amino Acid Activation and Coupling:
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In a separate vial, dissolve 3-5 equivalents of (R)-N-Fmoc-piperidine-2-carboxylic acid
and 3-5 equivalents of an activating agent (e.g., HOBt) in DMF.

Add 3-5 equivalents of a coupling agent (e.g., DIC) to the amino acid solution.

If using HCTU or HATU, dissolve 3-5 equivalents of the amino acid and the coupling

reagent in DMF, then add 6-10 equivalents of DIPEA.

Pre-activate the mixture for a few minutes.

Add the activated amino acid solution to the deprotected resin.

Agitate the mixture for 1-2 hours at room temperature. The progress of the coupling

reaction can be monitored using a qualitative ninhydrin test.

Washing:

Drain the coupling solution from the resin.

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove

any unreacted reagents and byproducts.

Cycle Repetition: The resin is now ready for the deprotection of the newly added Fmoc group

to continue the elongation of the peptide chain.

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved

from the resin, and any side-chain protecting groups are removed using a cleavage cocktail,

typically containing trifluoroacetic acid (TFA) with scavengers.

Conclusion
(R)-N-Fmoc-piperidine-2-carboxylic acid is a crucial building block for the synthesis of

complex peptides and peptidomimetics. Its incorporation into peptide sequences allows for the

introduction of conformational rigidity, which can lead to enhanced biological activity and

stability. The well-established protocols for its use in Fmoc-based solid-phase peptide synthesis

make it an accessible and valuable tool for researchers in drug discovery and peptide science.

Careful adherence to the outlined protocols will ensure its successful integration into target

peptide sequences.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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